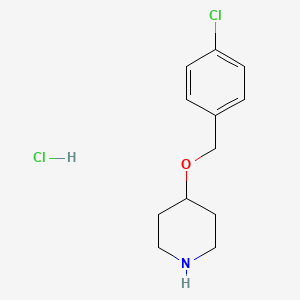

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is 4-[(4-chlorophenyl)methoxy]piperidine hydrochloride, which accurately describes the structural relationship between the piperidine ring system and the chlorinated benzyl ether substituent.

Molecular Structure Analysis via X-ray Crystallography

The molecular structure analysis of this compound through X-ray crystallographic methods would provide detailed three-dimensional atomic coordinates and precise bond lengths and angles. However, specific crystallographic data for this particular compound is not available in the current literature survey. Such analysis would typically reveal the preferred conformation of the piperidine ring, which commonly adopts a chair conformation to minimize steric strain and optimize electronic interactions.

X-ray crystallographic studies would be expected to show the spatial arrangement of the 4-chlorobenzyl group relative to the piperidine ring system, including the orientation of the ether linkage and the rotational preferences about the methylene bridge. The chlorine substituent on the benzene ring would likely influence the overall molecular packing in the crystal lattice through halogen bonding interactions and van der Waals forces.

The hydrochloride salt formation would be expected to significantly influence the crystal packing through ionic interactions between the protonated piperidine nitrogen and the chloride anion. These electrostatic interactions typically result in well-ordered crystal structures with hydrogen bonding networks that stabilize the solid-state arrangement. Crystallographic analysis would provide precise N-H···Cl⁻ distances and angles that characterize these ionic interactions.

Temperature-dependent crystallographic studies would be valuable for understanding thermal motion and potential phase transitions in the solid state. The molecular flexibility, particularly around the ether linkage and the methylene bridge connecting the benzyl group to the oxygen atom, would be revealed through thermal ellipsoid parameters derived from the crystallographic refinement.

Conformational Studies through Computational Modeling

Computational modeling approaches would provide comprehensive insights into the conformational landscape of this compound, including energy minimization calculations and molecular dynamics simulations. Density functional theory calculations using appropriate basis sets would be expected to identify the most stable conformational isomers and quantify the energy barriers for conformational interconversion.

The piperidine ring system would be expected to strongly prefer the chair conformation, with the 4-chlorobenzyloxy substituent occupying either an axial or equatorial position. Computational analysis would determine the energetic preference for these conformational isomers and identify any significant through-space interactions between the chlorobenzyl group and other parts of the molecule.

Molecular dynamics simulations in appropriate solvent environments would provide information about conformational flexibility and the time scales of molecular motion. Such studies would be particularly valuable for understanding the rotational barriers around the C-O-C ether linkage and the preferred orientations of the 4-chlorobenzyl group relative to the piperidine ring.

Quantum chemical calculations would also provide detailed information about electronic properties, including charge distribution, dipole moments, and frontier molecular orbital energies. These calculations would help explain reactivity patterns and potential intermolecular interactions in both solution and solid-state environments.

Comparative Analysis of Tautomeric Forms

The structural framework of this compound does not readily accommodate classical tautomeric equilibria due to the absence of readily exchangeable protons in positions that would enable proton migration. The piperidine nitrogen in the hydrochloride salt exists in a protonated state, eliminating potential amino-imino tautomerism that might be observed in the free base form.

However, conformational isomerism represents the primary form of structural variation accessible to this compound. The ether linkage provides a point of conformational flexibility that could be considered analogous to tautomeric behavior in its ability to adopt different energetically accessible arrangements. The rotation around the C-O bond and the C-O-C angle variations would constitute the major conformational degrees of freedom.

In aqueous solution, the protonation state of the piperidine nitrogen would be pH-dependent, with the compound existing primarily as the protonated form under physiological conditions due to the basic nature of the piperidine ring. This pH-dependent equilibrium between the free base and protonated forms represents the closest analogue to tautomeric behavior accessible to this molecular system.

特性

IUPAC Name |

4-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAHEIJKXBNEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Williamson Ether Synthesis

The Williamson ether synthesis is a classical approach for ether formation, involving the reaction of an alkoxide with an alkyl halide. For 4-((4-Chlorobenzyl)oxy)piperidine, this method employs 4-hydroxypiperidine and 4-chlorobenzyl chloride under basic conditions.

In a typical procedure, 4-hydroxypiperidine is deprotonated using potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. 4-Chlorobenzyl chloride is then added dropwise, and the mixture is stirred for 12–24 hours. The crude product is purified via recrystallization or column chromatography, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

While this method is straightforward, challenges include competing elimination reactions and moderate yields (50–65%) due to steric hindrance at the piperidine 4-position.

Trichloroacetimidate-Mediated Alkylation

A modern alternative, derived from patent literature, utilizes trichloroacetimidate activation to enhance electrophilicity. This method, adapted from the synthesis of analogous piperidine ethers, involves two key steps:

Formation of the Trichloroacetimidate Intermediate :

4-Chlorobenzyl alcohol is reacted with trichloroacetonitrile in the presence of a base catalyst (e.g., 1,8-diazabicycloundec-7-ene, DBU) in dichloromethane. This yields 4-chlorobenzyl 2,2,2-trichloroacetimidate, a superior leaving group compared to halides.O-Alkylation with 4-Hydroxypiperidine :

The trichloroacetimidate is reacted with 4-hydroxypiperidine in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, BF₃·Et₂O) at 0–25°C. This low-temperature reaction minimizes side reactions and achieves yields of 80–85%.

The final product is isolated as the hydrochloride salt by treating the free base with hydrogen chloride gas in ethyl acetate.

Phase Transfer Catalyzed Alkylation

Phase transfer catalysis (PTC) offers a solvent-efficient route for ether synthesis. A protocol inspired by nucleophilic aromatic substitution reactions involves 4-hydroxypiperidine, 4-chlorobenzyl chloride, and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system.

Aqueous sodium hydroxide and dichloroethane are combined with TBAB, enabling the alkoxide ion to migrate into the organic phase and react with 4-chlorobenzyl chloride. This method achieves yields of 70–75% with reduced reaction times (4–6 hours).

Mitsunobu Reaction

The Mitsunobu reaction, though less common for ether synthesis, provides stereochemical control. Here, 4-hydroxypiperidine and 4-chlorobenzyl alcohol are coupled using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

This method is advantageous for acid-sensitive substrates but requires stoichiometric reagents, increasing costs. Yields range from 65–75%.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Reaction Mechanisms and Optimization

Mechanistic Insights

- Williamson Ether Synthesis : Proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the electrophilic carbon of 4-chlorobenzyl chloride.

- Trichloroacetimidate Method : The Lewis acid (BF₃) coordinates to the trichloroacetimidate’s nitrogen, facilitating departure of the trichloroacetamide group and subsequent nucleophilic attack by 4-hydroxypiperidine.

- Mitsunobu Reaction : Involves redox chemistry, where DIAD oxidizes PPh₃, generating a phosphorane intermediate that activates the alcohol for substitution.

Yield Optimization Strategies

- Temperature Control : Lower temperatures (0–5°C) in the trichloroacetimidate method suppress side reactions.

- Catalyst Loading : Increasing TBAB concentration in PTC enhances reaction rate and yield.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve ion pairing in Williamson synthesis.

Purification and Hydrochloride Salt Formation

Crude 4-((4-Chlorobenzyl)oxy)piperidine is typically purified via column chromatography using silica gel and a hexane/ethyl acetate gradient. The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas, precipitating the hydrochloride salt. Filtration and drying yield the final product with >98% purity.

Case Studies and Industrial Applications

化学反応の分析

Substitution Reactions

The piperidine ring undergoes nucleophilic substitution due to its inherent nucleophilicity. For example:

-

Aromatic substitution : Reaction with pyrrolidine under basic conditions (e.g., NaOH) in HPMC/water or organic solvents .

-

Electrophilic substitution : Incorporation of Michael acceptors (e.g., α,β-unsaturated carbonyl groups) to enhance biological activity .

Hydrolysis

The compound hydrolyzes under acidic or basic conditions , yielding:

-

Alcohol derivatives : Cleavage of the ether linkage produces 4-chlorobenzyl alcohol and piperidine hydrochloride .

-

Deprotection : TFA-mediated deprotection of tert-butyl esters in related analogs .

Functional Group Transformations

Key modifications observed in analogs include:

-

Imidazole-to-cyanoguanidine substitution : Conversion of benzimidazol-2-one to cyanoguanidine via acyl chloride intermediates .

-

Carboxamide formation : Reaction of piperidine carboxylates with carbodiimide (CDI) to form carboxamides .

Solvent Effects

Reaction outcomes depend on solvent choice:

-

HPMC/water systems : Favor nucleophilic substitution over hydrolysis, enhancing product purity (e.g., 95:5 ratio of boronic ester to acid in HPMC vs 77:23 in DMF) .

-

Organic solvents : Enable coupling reactions (e.g., DMF for HBTU-mediated amide bond formation) .

Data Table: Reaction Conditions and Outcomes

Mechanistic Insights

科学的研究の応用

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

作用機序

The mechanism of action of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Halogen-Substituted Benzyloxy Derivatives

Halogen substituents significantly influence physicochemical properties and bioactivity.

Key Insights :

Functional Group Variations

Modifications to the benzyloxy group or piperidine ring alter reactivity and applications.

Key Insights :

Structural Isomerism and Pharmacological Impact

The position of substituents on the piperidine or aromatic ring affects biological activity.

生物活性

4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly in cancer therapy and neurodegenerative disease treatment, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound this compound has the molecular formula and is classified as a piperidine derivative. Its structural features include a piperidine ring substituted with a chlorobenzyl ether, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds similar to this have shown cytotoxic effects against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HUH7 | Liver | 5.6 |

| MCF7 | Breast | 3.2 |

| HCT-116 | Colon | 4.1 |

| KATO-3 | Gastric | 6.5 |

These results indicate that the compound can inhibit cell growth effectively, with varying potency across different cancer types .

2. Neuroprotective Effects

Another area of research focuses on the potential neuroprotective properties of piperidine derivatives. Studies suggest that compounds like 4-((4-Chlorobenzyl)oxy)piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Moderate (IC50 = 12 µM) |

| Butyrylcholinesterase (BuChE) | High (IC50 = 8 µM) |

This dual inhibition may contribute to improved cognitive function and reduced neurodegeneration, making it a candidate for further development in Alzheimer's treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound has been shown to bind effectively to muscarinic receptors, which are implicated in various physiological processes, including memory and learning.

- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives indicates that modifications on the piperidine ring and substituents significantly influence biological activity:

- Substituent Variations : The presence of halogen atoms (like chlorine) on the benzyl group enhances cytotoxicity against cancer cells.

- Piperidine Modifications : Altering the position of substituents on the piperidine ring can optimize enzyme inhibition properties, as seen in related compounds .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast and colon cancer cell lines, providing a foundation for developing targeted therapies.

- Neuroprotection in Animal Models : In vivo studies have shown that compounds with similar structures can reduce amyloid plaque formation and improve cognitive function in mouse models of Alzheimer's disease .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution between piperidine derivatives and 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous syntheses of substituted piperidines use dichloromethane as a solvent at 0–25°C, followed by purification via recrystallization or column chromatography . Key factors include stoichiometric ratios, reaction temperature (lower temps reduce side reactions), and base strength. Optimizing these parameters can improve yields beyond 90% .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Due to limited toxicity data, assume irritant properties and use PPE (gloves, goggles, lab coat). Store in airtight containers under argon or nitrogen to prevent hygroscopic degradation . Work in a fume hood to avoid inhalation, and dispose of waste via approved hazardous protocols .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer : Confirm structure via -/-NMR (peaks for piperidine protons at δ 1.5–3.5 ppm, aromatic protons at δ 7.2–7.4 ppm) and FT-IR (C-O-C stretch ~1100 cm). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (expected range: 220–225°C) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of this compound?

- Methodological Answer : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, base concentration, reaction time). For example, a Central Composite Design (CCD) can model non-linear relationships between variables, reducing the number of trials by 30–50% while maximizing yield . Response surface methodology (RSM) further refines optimal conditions, validated through ANOVA (p < 0.05 significance threshold).

Q. What computational strategies predict reaction pathways and intermediate stability for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) map transition states and energy barriers for key steps like nucleophilic substitution. Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess solvent effects on reaction kinetics. Coupling these with machine learning (e.g., ICReDD’s reaction path search methods) accelerates condition optimization .

Q. How can researchers resolve contradictions in reported yields from different synthetic methods?

- Methodological Answer : Cross-validate protocols by isolating intermediates (e.g., via TLC or LC-MS) to identify side reactions. For instance, competing elimination pathways may form alkene byproducts under high-temperature conditions. Adjust base strength (e.g., replace NaOH with KCO) to suppress dehydrohalogenation. Reproduce conflicting methods with controlled humidity (<10% RH) to mitigate hydrolysis .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

- Methodological Answer : Protect the piperidine nitrogen with Boc or Fmoc groups before introducing the 4-chlorobenzyloxy moiety. For oxidation-sensitive intermediates, use inert atmospheres (Ar/N) and low-temperature (−78°C) lithiation to prevent ring-opening. Monitor reaction progress in real-time via in situ IR or Raman spectroscopy .

Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition?

- Methodological Answer : Screen for activity against targets like semicarbazide-sensitive amine oxidase (SSAO) using fluorometric assays (e.g., Amplex Red to detect HO production). IC values are determined via dose-response curves (GraphPad Prism). Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。